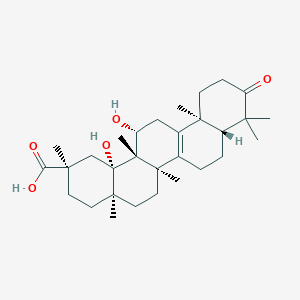
UNII-100MIC832U
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for GSK-215083 C-11 would typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods would include the use of specialized reactors, purification techniques, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
GSK-215083 C-11 can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
GSK-215083 C-11 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of GSK-215083 C-11 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed information on the exact molecular targets and pathways is not publicly available .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to GSK-215083 C-11 include other fluorinated derivatives and compounds with similar core structures. These may include:
- GSK-215083
- Other fluorinated analogs
Uniqueness
GSK-215083 C-11 is unique due to its specific fluorination pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
887923-36-6 |
|---|---|
Molecular Formula |
C20H20FN3O2S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-(3-fluorophenyl)sulfonyl-8-(4-(111C)methylpiperazin-1-yl)quinoline |
InChI |
InChI=1S/C20H20FN3O2S/c1-23-8-10-24(11-9-23)19-7-2-4-15-12-18(14-22-20(15)19)27(25,26)17-6-3-5-16(21)13-17/h2-7,12-14H,8-11H2,1H3/i1-1 |
InChI Key |
PXVJEDOZGDZJQY-BJUDXGSMSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F |
Isomeric SMILES |
[11CH3]N1CCN(CC1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F |
Key on ui other cas no. |
887923-36-6 |
Synonyms |
11C-GSK215083 GSK215083 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2E,4E)-7-(3,4-methylenedioxyphenyl)-2,4-heptadienoyl]pyrrolidine](/img/structure/B1248625.png)
![4-(2,18,18,21,21-Pentamethyl-2,14-diazapentacyclo[13.8.0.03,12.04,9.017,22]tricosa-1(15),3(12),4,6,8,10,13,16,22-nonaen-13-yl)benzoic acid](/img/structure/B1248626.png)



![(10S,11R,12S,15S,18S)-15-(2-amino-2-oxoethyl)-10,11,23-trihydroxy-18-{[(3R)-3-methyl-2-oxopentanoyl]amino}-9,14,17-trioxo-N-[(1Z)-prop-1-en-1-yl]-8,13,16-triazatetracyclo[18.3.1.0(2,7).0(6,10)]tetracosa-1(24),2,4,6,20,22-hexaene-12-carboxamide](/img/structure/B1248633.png)
![3h-Imidazo[4,5-b]pyridine,7-(2-phenylethynyl)-](/img/structure/B1248634.png)



![(2S)-5-hydroxy-7-methoxy-8-[(E)-3-oxo-1-butenyl]flavanone](/img/structure/B1248643.png)
![(4S,6R)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1248645.png)
